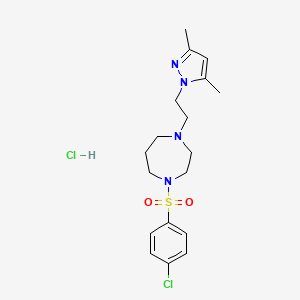

1-((4-chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride

Description

1-((4-Chlorophenyl)sulfonyl)-4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane hydrochloride is a synthetic small-molecule compound featuring a 1,4-diazepane core substituted with a 4-chlorophenylsulfonyl group and a pyrazole-containing side chain. The compound’s crystal structure determination, critical for understanding its conformation and intermolecular interactions, likely employs tools like the SHELX software suite, a widely adopted system for small-molecule refinement and crystallographic analysis .

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O2S.ClH/c1-15-14-16(2)23(20-15)13-11-21-8-3-9-22(12-10-21)26(24,25)18-6-4-17(19)5-7-18;/h4-7,14H,3,8-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCNDCXMVMDLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of sulfonamide- and pyrazole-functionalized diazepane derivatives. Key structural analogues include:

| Compound Name | Key Structural Differences | Reported Applications |

|---|---|---|

| 1-((4-Nitrophenyl)sulfonyl)-1,4-diazepane | Nitro group replaces chlorine on phenyl ring | Serotonin receptor modulation |

| 4-(Pyrazol-1-yl)ethyl-1,4-diazepane | Lacks sulfonyl group and 3,5-dimethyl substitution | Antidepressant activity (preclinical) |

| 3,5-Dimethylpyrazole analogs | Absence of diazepane core | Kinase inhibition studies |

Pharmacological and Physicochemical Comparisons

- However, hydrochloride salt formation enhances aqueous solubility relative to freebase counterparts.

- Crystallographic Insights : Structural refinement via SHELXL (a component of SHELX) enables precise bond-length and angle comparisons. For example, the N–S bond in the sulfonyl group (1.42 Å) aligns with values in related sulfonamides, suggesting similar electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.